trans-Hexahydroisobenzofuran-1,3-dione

Catalog No.
S1797441
CAS No.
14166-21-3
M.F
C8H10O3
M. Wt
154.16
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Hexahydroisobenzofuran-1,3-dione

CAS Number

14166-21-3

Product Name

trans-Hexahydroisobenzofuran-1,3-dione

IUPAC Name

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

Molecular Formula

C8H10O3

Molecular Weight

154.16

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1

SMILES

C1CCC2C(C1)C(=O)OC2=O

Precursor for Resin Synthesis:

trans-Hexahydroisobenzofuran-1,3-dione (HHPA) is a valuable intermediate for the production of various resins. It readily undergoes ring-opening polymerization to form poly(hexahydrophthalic anhydride) (PHHPA) [1]. PHHPA is a versatile resin precursor used in the development of thermosetting polymers, coatings, and adhesives due to its good thermal stability and crosslinking properties [1, 2].

  • [1] "Curing behavior of poly(hexahydrophthalic anhydride) with diamines" ScienceDirect:
  • [2] "Synthesis and characterization of novel flame retardant epoxy resins derived from hexahydrophthalic anhydride" ScienceDirect:

Diels-Alder Cycloaddition Reactions:

trans-HHPA can participate in Diels-Alder cycloaddition reactions as a dienophile. The presence of a strained double bond system makes it a reactive dieneophile, allowing for the formation of complex cyclic structures with various dienes [3]. This property has potential applications in the synthesis of pharmaceuticals and functional materials.

  • [3] "Diels-Alder Cycloaddition of Furan with Strained Dienophiles: A Theoretical Study" The Journal of Organic Chemistry:

Biodegradable Material Development:

Research suggests that trans-HHPA can be used as a building block for the design of biodegradable polymers [4]. Due to the presence of ester linkages in its structure, these polymers are susceptible to enzymatic degradation, making them potentially useful in biomedical applications such as drug delivery and tissue engineering.

  • [4] "Biodegradable Poly(ether-ester)s Derived from Renewable Resources: Synthesis and Characterization" Biomacromolecules:

trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is an organic compound with the molecular formula C8H10O3C_8H_{10}O_3 and a molecular weight of approximately 154.16 g/mol. This compound appears as a colorless crystalline solid with a characteristic pungent odor. The structure features a six-membered cyclohexane ring with carbonyl groups at positions 1 and 3, arranged in a trans configuration, which influences its reactivity compared to its cis isomer .

The compound is primarily synthesized from cyclohexane and serves as a valuable intermediate in various industrial applications, particularly in the production of resins and polymers. Its unique structural properties make it a versatile building block in organic synthesis.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Can cause irritation to eyes, skin, and respiratory tract [].
  • Flammability: Flammable solid with a flash point of 121 °C [].
  • Reactivity: Reacts readily with water, alcohols, and other nucleophiles, releasing heat [].

trans-Hexahydroisobenzofuran-1,3-dione is known for its reactivity in several chemical processes:

  • Hydrolysis: It readily hydrolyzes in the presence of water, forming cis-1,2-cyclohexanediol.
  • Diels-Alder Reactions: As a dienophile, it can participate in Diels-Alder cycloaddition reactions, allowing for the formation of complex cyclic structures with various dienes.
  • Oxidation and Reduction: The compound can undergo oxidation reactions to yield various oxidized products and reduction to form alcohols. Common reagents include molecular oxygen and hydrogen peroxide for oxidation, while hydrogen gas is used for reduction.
  • Substitution Reactions: It can also engage in substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Several methods have been developed for synthesizing trans-Hexahydroisobenzofuran-1,3-dione:

  • High-Temperature Oxidation: The primary method involves the oxidation of cyclohexane using air or oxygen at high temperatures.
  • Oxidation of Indane Derivatives: Another approach utilizes molecular oxygen and hydrogen peroxide in subcritical water to oxidize indane derivatives.
  • Hydrogenation of Tetrahydrophthalic Anhydride: This method involves hydrogenating tetrahydrophthalic anhydride in the presence of suitable catalysts to yield trans-Hexahydroisobenzofuran-1,3-dione .

: It serves as an intermediate for producing thermosetting polymers, coatings, and adhesives due to its thermal stability and crosslinking properties.
  • Pharmaceutical Synthesis: The compound is employed in synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biodegradable Polymers: Its ability to form polymers that can be enzymatically degraded makes it suitable for biomedical applications such as drug delivery systems.
  • Several compounds share structural similarities with trans-Hexahydroisobenzofuran-1,3-dione:

    Compound NameStructure TypeUnique Features
    cis-Hexahydroisobenzofuran-1,3-dioneStereoisomerDifferent spatial arrangement of carbonyl groups
    Tetrahydrophthalic AnhydridePrecursorUsed in the synthesis of trans-Hexahydroisobenzofuran-1,3-dione
    Isobenzofuran-1,3-dioneRelated CompoundDifferent degree of hydrogenation
    Hexahydrophthalic AnhydrideRelated CompoundUsed as a hardener for epoxy resins

    The uniqueness of trans-Hexahydroisobenzofuran-1,3-dione lies in its specific trans configuration and its versatility as an intermediate in organic synthesis compared to its structural analogs .

    XLogP3

    1.2

    Dates

    Modify: 2023-08-15

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